molecular formula C37H56N10O7S B573776 Amyloid P Component (33-38) amide CAS No. 180387-76-2

Amyloid P Component (33-38) amide

Cat. No.: B573776
CAS No.: 180387-76-2
M. Wt: 784.978
InChI Key: CZLZRFOGBRFCLO-CSJNAZMVSA-N
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Description

Amyloid P Component (33-38) amide is a peptide with the chemical structure Phe-Thr-Leu-Cys-Phe-Arg-NH2 . It is a lyophilized powder with a molecular formula of C37H56N10O7S and a molecular weight of 784.98 .


Molecular Structure Analysis

The molecular structure of this compound is Phe-Thr-Leu-Cys-Phe-Arg-NH2 . This structure represents the sequence of amino acids in the peptide.


Physical and Chemical Properties Analysis

This compound is a lyophilized powder . It has a molecular weight of 784.98 and a molecular formula of C37H56N10O7S . The compound is shipped at 4°C and can be stored at -20°C for one year .

Scientific Research Applications

Amyloid P Component and Neurodegenerative Diseases

Amyloid P component is a significant constituent in amyloid deposits and is consistently present regardless of the amyloid protein type, the extent of deposition, and the tissue or organ involved. It is intricately linked to the pathogenesis of Alzheimer's disease and other amyloidoses. The interaction of proteoglycans with various amyloidogenic proteins, including the beta-amyloid protein in Alzheimer's disease, is a focal point of research. Proteoglycans are believed to induce amyloidogenic precursor proteins to form amyloid fibrils, influence amyloid deposition at specific anatomical sites, and aid in the prevention of amyloid degradation once formed Snow & Wight, 1989.

Amyloid Beta Peptides and Genetic Factors

Amyloid beta (Aβ) peptides, major components of senile plaques in Alzheimer's disease, have a multifaceted role, with functions that are not fully understood. Plasma Aβ peptides concentrations have been hypothesized as a suitable endophenotype for identifying novel genetic factors involved in amyloid precursor protein metabolism and highlighting relevant physiological and pathophysiological processes. Studies have identified suggestive loci and pathways mainly involved in neuronal functions, like axonal guidance signaling, emphasizing the complex genetic interplay in the metabolism and functions of APP and its metabolites Chouraki et al., 2014.

Dynamic Nature of Amyloid Precursor Protein and its Fragments

Amyloid-beta precursor protein (APP) is a highly complex molecule that generates numerous fragments with diverse effects on neural function. For instance, the fragment sAPPalpha derived from the non-amyloidogenic processing pathway is neuroprotective and regulates cell excitability and synaptic plasticity, while Abeta appears to exert opposing effects. The roles of full-length APP and its fragments in neuronal structure and function, particularly in synaptic transmission and neural plasticity, are crucial for understanding the cognitive dysfunction associated with Alzheimer's disease Turner et al., 2003.

Challenges in Alzheimer's Disease Research due to Anti-Amyloid Beta Protein Antibody Cross-Reactivities

Research on Alzheimer's disease has encountered challenges due to the cross-reactivities between anti-amyloid beta protein antibodies and various Aβ-and P3-type peptides derived from the amyloid precursor protein (APP). The complex conformations of these peptides, depending on their aggregation state and solubility, have led to significant uncertainty in interpretations of immunoreactivity with antibodies raised against Aβ. This complexity underscores the need for a multifaceted approach to characterize Aβ and highlights the profound implications of antibody cross-reactivities for current research and therapeutic strategies in Alzheimer's disease Hunter & Brayne, 2017.

Future Directions

While the future directions of research involving Amyloid P Component (33-38) amide are not explicitly mentioned in the available resources, it is worth noting that research into amyloid proteins is a significant area of interest due to their involvement in various diseases, including Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of the Amyloid P Component (33-38) amide is the cell attachment site. This peptide fragment retains 83% of the cell attachment activity of the dodecapeptide fragment (27-38) . The role of this target is to facilitate cell adhesion, a crucial process in cellular communication and regulation.

Mode of Action

The this compound interacts with its target by binding to the cell attachment site. This interaction triggers a series of biochemical reactions that lead to changes in cell behavior, particularly in terms of cell adhesion . .

Biochemical Pathways

The this compound affects the cell adhesion pathway. By binding to the cell attachment site, it influences the downstream effects related to cell adhesion. These effects can include changes in cell morphology, proliferation, differentiation, and migration .

Result of Action

The result of the action of the this compound is an increase in cell adhesion. This can have various effects at the molecular and cellular level, depending on the specific type of cells and the physiological context .

Action Environment

The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For instance, the peptide should be stored at -20°C or even -70°C to maintain its stability . Furthermore, the peptide’s action can be influenced by the presence of other molecules in its environment, the pH, and the temperature .

Biochemical Analysis

Biochemical Properties

Amyloid P Component (33-38) amide interacts with various biomolecules in biochemical reactions. It is known to interact with proteins and enzymes, influencing their function and activity

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56N10O7S/c1-21(2)17-27(45-36(54)30(22(3)48)47-32(50)25(38)18-23-11-6-4-7-12-23)33(51)46-29(20-55)35(53)44-28(19-24-13-8-5-9-14-24)34(52)43-26(31(39)49)15-10-16-42-37(40)41/h4-9,11-14,21-22,25-30,48,55H,10,15-20,38H2,1-3H3,(H2,39,49)(H,43,52)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H4,40,41,42)/t22-,25+,26+,27+,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLZRFOGBRFCLO-CSJNAZMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56N10O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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